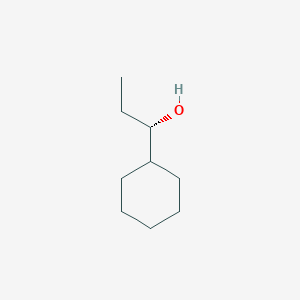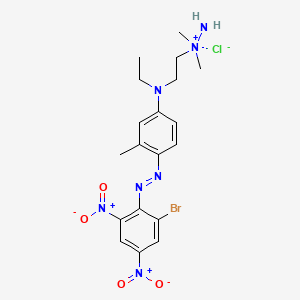
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 3-methylphenylamine to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine to introduce the ethylamino group.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl iodide to form the hydrazinium ion, which is then paired with a chloride ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the azo and nitro groups.
Reduction: Amino derivatives are the major products.
Substitution: Substituted phenyl derivatives are formed.
科学的研究の応用
Chemistry
Dye Synthesis: The compound’s azo group makes it useful in the synthesis of dyes and pigments.
Analytical Chemistry: It can be used as a reagent for detecting and quantifying certain ions and molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking in biological systems.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug design.
Industry
Material Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
作用機序
The compound exerts its effects primarily through its reactive azo and nitro groups. These groups can participate in various chemical reactions, including electron transfer and radical formation. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in bioconjugation.
類似化合物との比較
Similar Compounds
2-Bromo-4,6-dinitroaniline: Shares the bromo-dinitrophenyl group but lacks the azo and hydrazinium components.
Azo Dyes: Compounds with similar azo groups but different substituents and functional groups.
Uniqueness
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of a hydrazinium ion, a bromo-dinitrophenyl group, and an azo linkage. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
72379-46-5 |
|---|---|
分子式 |
C19H25BrClN7O4 |
分子量 |
530.8 g/mol |
IUPAC名 |
amino-[2-[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H25BrN7O4.ClH/c1-5-24(8-9-27(3,4)21)14-6-7-17(13(2)10-14)22-23-19-16(20)11-15(25(28)29)12-18(19)26(30)31;/h6-7,10-12H,5,8-9,21H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
BUOOMDAZVQRCIN-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


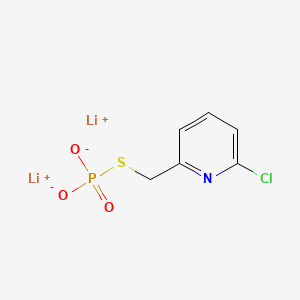
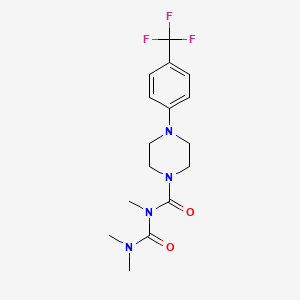
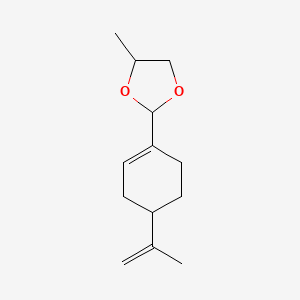


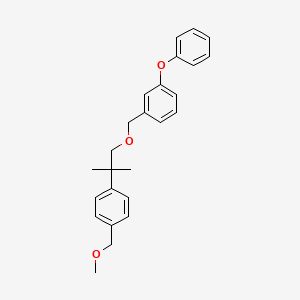

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
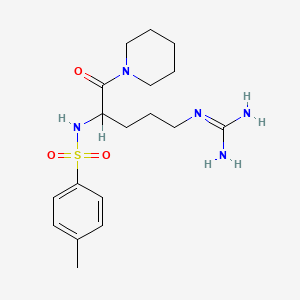
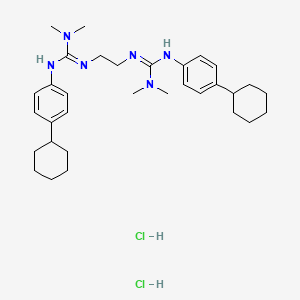
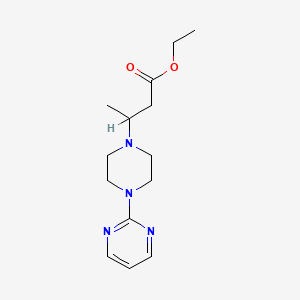
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

